REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:10][CH2:9][S:8][CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.[OH:11]O>C(O)(=O)C>[O:4]1[C:5]2([CH2:10][CH2:9][S:8](=[O:11])[CH2:7][CH2:6]2)[O:1][CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCSCC2
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo at 50° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer is washed 2× with saturated sodium bicarbonate, water and saturated sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to about 25 ml
|
Type
|
EXTRACTION
|
Details
|
extracted 2× with 200 ml of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is concentrated in vacuo to a solid which
|
Type
|
CUSTOM
|
Details
|
is triturated with hexane
|
Type
|
CUSTOM
|
Details
|
collected
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCS(CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |